molecular formula C22H15ClN4O3S2 B3399417 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040639-94-8

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399417
CAS No.: 1040639-94-8
M. Wt: 483 g/mol
InChI Key: GQOKKVWXDUJIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-methoxyphenyl group at position 3 and a thioether-linked 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 2 (Fig. 1). Its structural complexity arises from the integration of pharmacologically relevant motifs:

  • Thieno[3,2-d]pyrimidin-4(3H)-one: Known for modulating kinase inhibition and DNA repair pathways.
  • 3-(3-Chlorophenyl)-1,2,4-oxadiazole: Imparts metabolic stability and electron-withdrawing effects for improved target engagement .

Synthesis involves multi-step reactions, including cyclocondensation of thiophene precursors with oxadiazole intermediates under green chemistry conditions, yielding purities >90% . Preliminary studies suggest inhibitory activity against tyrosine kinases (IC₅₀ ~50 nM) and antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ = 2.1 μM) .

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O3S2/c1-29-16-7-3-6-15(11-16)27-21(28)19-17(8-9-31-19)24-22(27)32-12-18-25-20(26-30-18)13-4-2-5-14(23)10-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOKKVWXDUJIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (LogP) : The target compound (LogP = 3.2) exhibits higher membrane permeability than the fluorophenyl analog (LogP = 3.8) but lower than the ethylphenyl derivative (LogP = 4.5) .
  • Thermal Stability : Melting points correlate with aromatic substitution:
    • Target compound: 218–220°C
    • Methoxybenzyl analog: 205–207°C
    • Ethylphenyl derivative: 235–237°C

Mechanism of Action Divergence

  • Target Compound: Inhibits VEGFR-2 (Kd = 12 nM) via oxadiazole-mediated π-π stacking and thienopyrimidine-induced ATP displacement .
  • Fluorophenyl Analog () : Targets topoisomerase II (IC₅₀ = 1.2 μM) due to fluorine’s electronegativity enhancing DNA intercalation .
  • Ethylphenyl Derivative () : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.